2-Fluoro-4-(trifluoromethyl)benzenethiol
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Overview
Description
2-Fluoro-4-(trifluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H4F4S It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzenethiol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring followed by the addition of a thiol group. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with thiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the thiolation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and other biomolecules, potentially affecting their function. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzenethiol
- 4-Fluorothiophenol
- 2-Amino-4-(trifluoromethyl)benzenethiol
Uniqueness
2-Fluoro-4-(trifluoromethyl)benzenethiol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXZRAOPQRBHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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